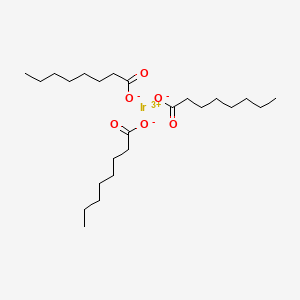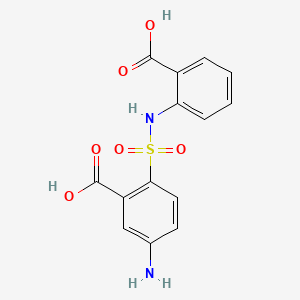![molecular formula C15H12Br4O2 B13787380 2,2'-Isopropylidenebis[4,6-dibromophenol] CAS No. 97890-15-8](/img/structure/B13787380.png)
2,2'-Isopropylidenebis[4,6-dibromophenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Isopropylidenebis[4,6-dibromophenol] is a brominated flame retardant commonly used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable compound in the production of plastics, electronics, and textiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Isopropylidenebis[4,6-dibromophenol] typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine compound under controlled conditions. The process involves the following steps:
- Dissolution of bisphenol A in a suitable solvent.
- Addition of the brominating agent to the solution.
- Control of temperature and reaction time to ensure complete bromination.
- Purification of the product through recrystallization or other methods.
Industrial Production Methods
Industrial production of 2,2’-Isopropylidenebis[4,6-dibromophenol] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
2,2’-Isopropylidenebis[4,6-dibromophenol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of brominated quinones and other oxidation products.
Reduction: Formation of less brominated phenols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
2,2’-Isopropylidenebis[4,6-dibromophenol] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated phenols.
Industry: Widely used as a flame retardant in the production of plastics, electronics, and textiles.
作用機序
The mechanism of action of 2,2’-Isopropylidenebis[4,6-dibromophenol] as a flame retardant involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby slowing down or stopping the flame propagation. The compound’s molecular targets include the reactive species involved in the combustion process, and its pathways involve the formation of stable brominated products that inhibit further combustion.
類似化合物との比較
2,2’-Isopropylidenebis[4,6-dibromophenol] can be compared with other brominated flame retardants such as:
Tetrabromobisphenol A: Similar in structure but with different bromination patterns.
Hexabromocyclododecane: A cyclic brominated flame retardant with different applications.
Decabromodiphenyl ether: Another widely used brominated flame retardant with a different molecular structure.
The uniqueness of 2,2’-Isopropylidenebis[4,6-dibromophenol] lies in its specific bromination pattern and its effectiveness in various applications, particularly in the production of flame-retardant materials.
特性
CAS番号 |
97890-15-8 |
|---|---|
分子式 |
C15H12Br4O2 |
分子量 |
543.9 g/mol |
IUPAC名 |
2,4-dibromo-6-[2-(3,5-dibromo-2-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,9-3-7(16)5-11(18)13(9)20)10-4-8(17)6-12(19)14(10)21/h3-6,20-21H,1-2H3 |
InChIキー |
IKFALGJPNJYZFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C(C(=CC(=C1)Br)Br)O)C2=C(C(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
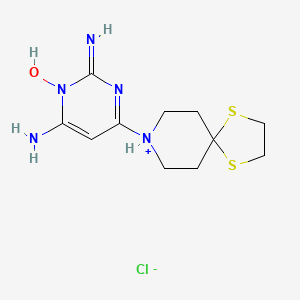
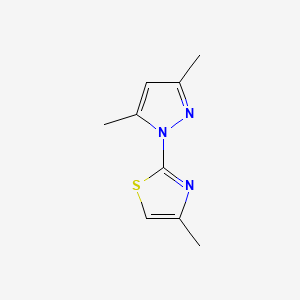
![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
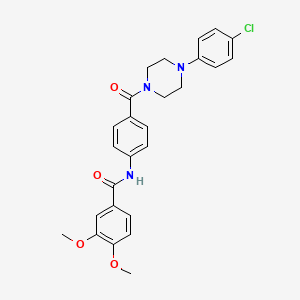

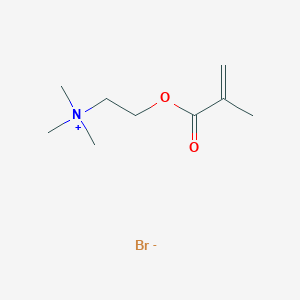


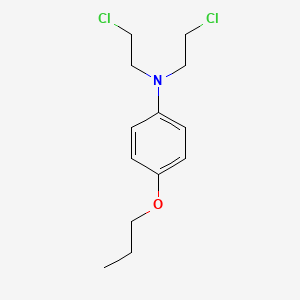
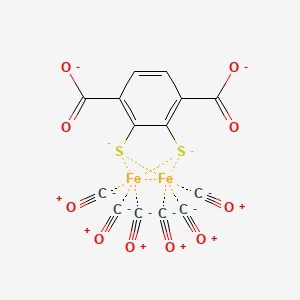
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
